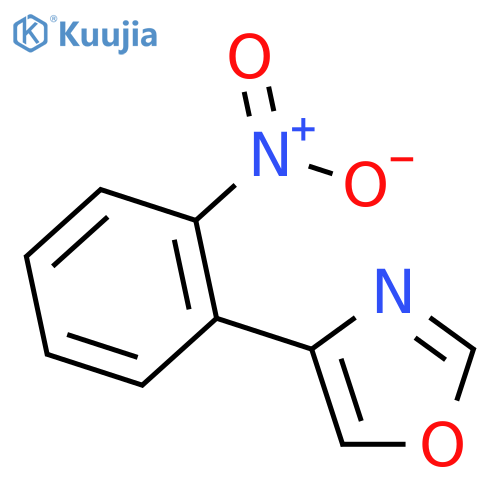Cas no 1126636-34-7 (4-(2-Nitrophenyl)oxazole)

4-(2-Nitrophenyl)oxazole 化学的及び物理的性質
名前と識別子
-
- 4-(2-Nitrophenyl)oxazole
- BVB63634
- 4-(2-nitrophenyl)-1,3-oxazole
- 1126636-34-7
- AKOS016002651
- DTXSID40606762
- SCHEMBL7260463
-
- MDL: MFCD11845060
- インチ: InChI=1S/C9H6N2O3/c12-11(13)9-4-2-1-3-7(9)8-5-14-6-10-8/h1-6H
- InChIKey: DGQGIMSTNHUPGW-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C(=C1)C2=COC=N2)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 190.03784206g/mol
- どういたいしつりょう: 190.03784206g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
4-(2-Nitrophenyl)oxazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM130572-1g |
4-(2-nitrophenyl)oxazole |
1126636-34-7 | 95% | 1g |
$297 | 2021-08-05 | |
| Chemenu | CM130572-1g |
4-(2-nitrophenyl)oxazole |
1126636-34-7 | 95% | 1g |
$271 | 2023-03-04 | |
| Chemenu | CM130572-5g |
4-(2-nitrophenyl)oxazole |
1126636-34-7 | 95% | 5g |
$893 | 2021-08-05 | |
| Ambeed | A611249-1g |
4-(2-Nitrophenyl)oxazole |
1126636-34-7 | 95+% | 1g |
$256.0 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1757508-1g |
4-(2-Nitrophenyl)oxazole |
1126636-34-7 | 98% | 1g |
¥2508.00 | 2024-08-09 |
4-(2-Nitrophenyl)oxazole 関連文献
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
4. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
10. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
4-(2-Nitrophenyl)oxazoleに関する追加情報
4-(2-Nitrophenyl)oxazole: A Comprehensive Overview
4-(2-Nitrophenyl)oxazole, with the CAS number 1126636-34-7, is a heterocyclic organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the oxazole family, which is a five-membered ring consisting of one oxygen atom and one nitrogen atom. The presence of the nitrophenyl group at the 4-position of the oxazole ring imparts unique electronic and structural properties to this molecule, making it a valuable compound for various applications.
The synthesis of 4-(2-Nitrophenyl)oxazole typically involves a condensation reaction between a substituted aldehyde or ketone and an amine derivative. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and enhancing purity. For instance, researchers have employed transition metal catalysts to facilitate the formation of this compound under mild reaction conditions, which is particularly beneficial for large-scale production.
In terms of chemical properties, 4-(2-Nitrophenyl)oxazole exhibits strong electron-withdrawing effects due to the nitro group attached to the phenyl ring. This characteristic makes it highly reactive in various chemical transformations, such as nucleophilic aromatic substitution and electrophilic addition reactions. The compound's reactivity has been exploited in the development of novel materials, including high-performance polymers and advanced coatings.
The biological activity of 4-(2-Nitrophenyl)oxazole has been extensively studied in recent years. Preclinical studies have demonstrated its potential as an anti-inflammatory agent, with promising results in reducing inflammation in animal models. Furthermore, this compound has shown selective cytotoxicity against certain cancer cell lines, suggesting its potential as a lead compound for anticancer drug development. Ongoing research is focused on optimizing its pharmacokinetic properties to enhance bioavailability and reduce side effects.
In the field of materials science, 4-(2-Nitrophenyl)oxazole has been utilized as a building block for constructing functional materials with tailored properties. For example, it has been incorporated into self-healing polymers and stimuli-responsive hydrogels, which have applications in tissue engineering and drug delivery systems. Its ability to form stable covalent bonds with other functional groups makes it an ideal candidate for designing complex molecular architectures.
The environmental impact of 4-(2-Nitrophenyl)oxazole has also been a topic of interest. Studies have shown that this compound undergoes rapid degradation under UV light and microbial action, minimizing its persistence in natural ecosystems. However, further research is required to fully understand its long-term effects on aquatic and terrestrial environments.
In conclusion, 4-(2-Nitrophenyl)oxazole, with its unique chemical properties and diverse applications, continues to be a focal point in scientific research. Its role as a versatile building block in organic synthesis, coupled with its promising biological activity and environmental compatibility, positions it as a key compound for future innovations across multiple disciplines.
1126636-34-7 (4-(2-Nitrophenyl)oxazole) 関連製品
- 13382-61-1(4-(4-Nitrophenyl)oxazole)
- 1170614-73-9(N-(4-chloro-1,3-benzothiazol-2-yl)-1-ethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide)
- 2034563-07-8(N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo3,4-bpyridin-6-yl}ethyl)-1-methyl-1H-pyrazole-4-sulfonamide)
- 1519538-23-8(Ethyl 2-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate)
- 1261365-53-0(5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate)
- 1353984-38-9([1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester)
- 4844-38-6(Phosphonic acid,P-dodecyl-, diethyl ester)
- 2418730-03-5(N-[[3-Methoxy-4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]methyl]acetamide)
- 2092311-49-2(5-bromo-2-fluoro-3-(hydroxymethyl)benzoic acid)
- 1806073-26-6(Methyl 3-chloro-4-(difluoromethyl)-6-(trifluoromethyl)pyridine-2-carboxylate)
